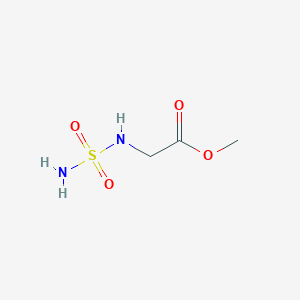
Methyl 2-(sulfamoylamino)acetate
Description
Methyl 2-(sulfamoylamino)acetate is a sulfonamide-containing ester compound characterized by a sulfamoyl group (-SO₂NH₂) linked to an aminoacetate backbone. Sulfamoyl groups are known for their role in enzyme inhibition (e.g., acetolactate synthase in plants), making derivatives of this compound relevant to agrochemical and medicinal chemistry .
Properties
CAS No. |
154743-09-6 |
|---|---|
Molecular Formula |
C3H8N2O4S |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
methyl 2-(sulfamoylamino)acetate |
InChI |
InChI=1S/C3H8N2O4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3,(H2,4,7,8) |
InChI Key |
KPUOPKBSCQDGRO-UHFFFAOYSA-N |
SMILES |
COC(=O)CNS(=O)(=O)N |
Canonical SMILES |
COC(=O)CNS(=O)(=O)N |
Synonyms |
Glycine, N-(aminosulfonyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(sulfamoylamino)acetate with six structurally related compounds:
Key Observations:
- Sulfonylurea Herbicides (e.g., triflusulfuron methyl ester ): These compounds feature triazine rings and sulfonylurea bridges, enabling herbicidal activity via acetolactate synthase inhibition.
- Aromatic Substituents : Compounds like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate and Methyl 2-thienyl acetate demonstrate how substituents (methoxy, thienyl) modulate solubility and bioactivity. The thienyl group in enhances lipophilicity, whereas methoxy groups in improve hydrogen-bonding capacity.
- Pharmaceutical Potential: Pyridinylamino () and carbamothioyl () derivatives highlight the versatility of sulfonamide-adjacent structures in drug design, particularly for targeting enzymes or receptors.
Molecular Weight and Solubility:
- Higher molecular weight derivatives (e.g., , 379.43 g/mol) are less volatile but may face solubility challenges in aqueous systems, requiring formulation aids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


